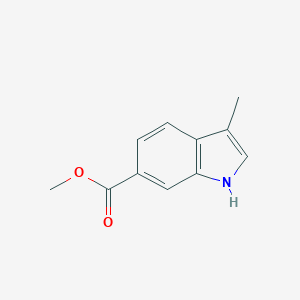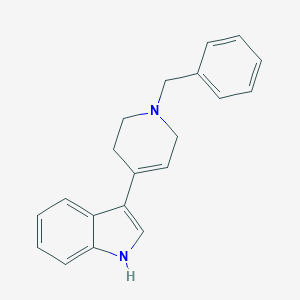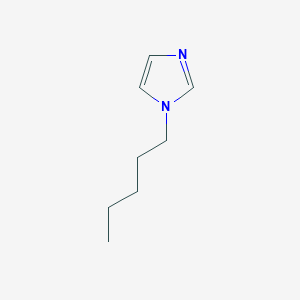
1-Pentyl-1H-imidazole
Vue d'ensemble
Description
1-Pentyl-1H-imidazole is a colorless liquid with a special nitrogen heterocyclic structure . It has a low melting point and boiling point, and is easily soluble in organic solvents . The molecular formula of 1-Pentyl-1H-imidazole is C8H14N2 .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . A recent review highlights the advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular weight of 1-Pentyl-1H-imidazole is 138.2102 . The IUPAC Standard InChI is InChI=1S/C8H14N2/c1-2-3-4-6-10-7-5-9-8-10/h5,7-8H,2-4,6H2,1H3 .Physical And Chemical Properties Analysis
1-Pentyl-1H-imidazole is a colorless liquid with a special nitrogen heterocyclic structure . It has a low melting point and boiling point, and is easily soluble in organic solvents . It has a neutral nature and decomposes slowly in water .Applications De Recherche Scientifique
Inhibition of Cytochrome P450 Enzymes
- 1-Substituted 1H-imidazoles, including those with short chains like pentyl, have been identified as potent inhibitors of cytochrome P450 enzymes CYP2A6 and CYP2A13, crucial in the respiratory tract (Chougnet et al., 2009).
Broad Spectrum of Bioactivities
- Imidazole rings are significant in natural products and synthetic molecules, exhibiting a wide range of bioactivities due to their ability to bind with various enzymes and receptors. This makes them valuable in medicinal chemistry for treating diseases and in diagnostics (Zhang et al., 2014).
Inhibitors of ACAT
- Certain 1H-imidazole derivatives have been synthesized and shown to be effective inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), which is beneficial in treating hypercholesterolemia (Higley et al., 1994).
Antibacterial and Antifungal Properties
- A series of 1-alkylimidazoles, including 1-pentylimidazole, demonstrated varying degrees of antibacterial and antifungal activities, particularly against Gram-positive microorganisms and yeasts (Savignac et al., 1990).
Formation of Hydrogen-Bonding Networks
- 1H-imidazole is capable of forming hydrogen-bonding networks, which are significant in nature and have applications in areas like corrosion inhibition and photography. Such properties are utilized in experiments like scanning tunneling microscopy-break junction (STM-BJ) experiments (Wu et al., 2019).
pH Probe Applications
- Imidazole can be used as a pH probe in 1H-NMR signal experiments to determine the pH of solutions, particularly useful in near-neutral solutions (Hagan et al., 2007).
Synthesis and Characterization in Organic Chemistry
- Imidazoles have garnered interest due to their unique properties and medicinal value, leading to extensive research in their synthesis and applications in fields like anticancer, antibacterial, and antiviral treatments (Gurav et al., 2022).
Corrosion Inhibition
- Imidazole derivatives, including 1H-imidazole, have been studied as corrosion inhibitors for materials like brass, demonstrating effective protection in corrosive environments (El-Asri et al., 2022).
Safety and Hazards
Orientations Futures
Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Propriétés
IUPAC Name |
1-pentylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-2-3-4-6-10-7-5-9-8-10/h5,7-8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYVYJSWGZMBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902682 | |
| Record name | NoName_3227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentyl-1H-imidazole | |
CAS RN |
19768-54-8 | |
| Record name | 1-Pentyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions that 1-pentylimidazole blocks arachidonic acid-induced contraction in rabbit pulmonary artery. What is the mechanism behind this effect?
A1: The paper states that 1-pentylimidazole acts as an inhibitor of thromboxane (TX) synthetase []. Arachidonic acid is converted to prostaglandin H2 (PGH2) by cyclooxygenase enzymes. PGH2 is then further metabolized by TX synthetase to produce thromboxane A2 (TXA2), a potent vasoconstrictor. By inhibiting TX synthetase, 1-pentylimidazole prevents the formation of TXA2, thereby blocking the arachidonic acid-induced contraction in the rabbit pulmonary artery.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


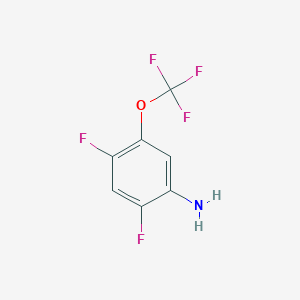
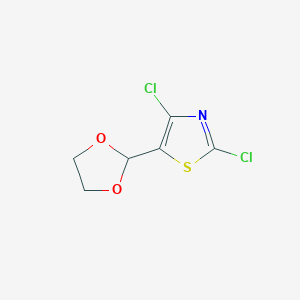

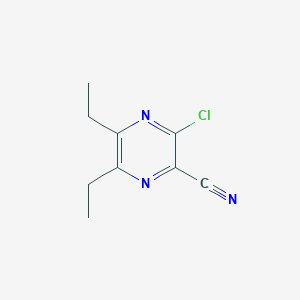
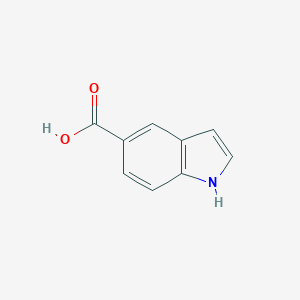
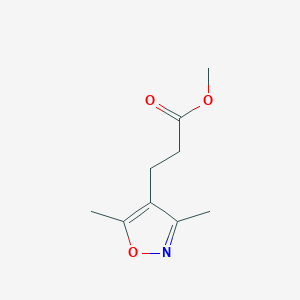

![Thieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B178192.png)

